molecular formula C12H13NO2 B11897403 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

Katalognummer: B11897403
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: SHYNIXLTHJDVJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is a chemical compound belonging to the chromone family. Chromones are naturally occurring oxygen heterocyclic compounds widely distributed in plants and form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins . This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a chromone derivative undergoes aminoalkylation with formaldehyde and a primary or secondary amine . The reaction typically requires acidic or basic conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of environmentally friendly reagents and solvents is also considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Aminomethyl)-4H-chromen-4-one: Lacks the methyl groups at positions 6 and 7.

    6,7-Dimethyl-4H-chromen-4-one: Lacks the aminomethyl group.

    3-(Aminomethyl)-6-methyl-4H-chromen-4-one: Has only one methyl group at position 6.

Uniqueness

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is unique due to the presence of both the aminomethyl group and the two methyl groups at positions 6 and 7. This structural combination may contribute to its distinct pharmacological properties and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

3-(aminomethyl)-6,7-dimethylchromen-4-one

InChI

InChI=1S/C12H13NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,5,13H2,1-2H3

InChI-Schlüssel

SHYNIXLTHJDVJM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.